molecular formula C12H8N2O9SSr2 B1496022 Ranelic acid strontium salt hydrate CAS No. 674773-07-0

Ranelic acid strontium salt hydrate

Cat. No.: B1496022
CAS No.: 674773-07-0
M. Wt: 531.5 g/mol
InChI Key: KXBBXBBUNMMNSU-UHFFFAOYSA-J
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Description

Ranelic acid strontium salt hydrate, also known as Strontium ranelate, is a medication used for the management of severe osteoporosis in high-risk postmenopausal women and adult men . It is a dual action bone agent (DABA) that inhibits bone resorption and stimulates bone formation, inhibiting osteoclast differentiation while activating gene expression in osteoblasts .


Synthesis Analysis

The synthesis of strontium ranelate and its hydrates has been described in a patent . The process involves heating the ethyl tetraester of formula (IIa) with sodium hydroxide, in an aqueous alcoholic medium, and then distilling off the ethanol and most of the water to isolate the tetrasodium salt of formula (IIIa) by precipitation. The compound of formula (IIIa) is then reacted with strontium chloride in water to yield strontium ranelate, which is isolated by filtration .


Molecular Structure Analysis

Strontium ranelate comprises two atoms of stable strontium and one molecule of ranelic acid . It forms the ranelate ion, C 12 H 6 N 2 O 8 S 4− .


Chemical Reactions Analysis

Ranelic acid is an organic acid capable of chelating metal cations. It forms the ranelate ion, C 12 H 6 N 2 O 8 S 4− .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 531.5 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 12 . It has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass is 531.8062755 g/mol . The Topological Polar Surface Area is 217 Ų . It has a Heavy Atom Count of 26 .

Scientific Research Applications

Bone Density and Fracture Prevention

Ranelic acid strontium salt hydrate, known for its role in treating postmenopausal osteoporosis, demonstrates a dual mechanism that increases bone formation while reducing bone resorption. This uncoupling rebalances bone turnover in favor of bone formation, effectively reducing the risk of both vertebral and nonvertebral fractures. Clinical trials have shown that it continues to provide protection against new fractures for up to 8 years of therapy and improves bone mineral density at various sites. It is generally well tolerated with a similar adverse event profile across different treatment durations, although concerns have been raised about an increased risk of venous thromboembolism, which postmarketing data have not confirmed (E. Deeks & Sohita Dhillon, 2010; Emma D. Deeks & Sohita Dhillon, 2010).

Bioavailability Mapping for Provenancing

The use of bioavailable strontium from different environments has gained popularity in provenance studies related to ecology and archaeology. Strontium isotope ratios, particularly 87Sr/86Sr, require a bioavailable strontium map for comparison. Despite methodological challenges in both creating and interpreting these maps, they hold significant promise for accurately tracing the origins of biological materials. Modern plant materials often provide the best approximation of bioavailable strontium, offering insights into dietary habits, migration patterns, and food authentication in ancient populations (E. Holt, J. Evans, & R. Madgwick, 2021).

Strontium Functionalization in Biomaterials

Research has shown interest in incorporating strontium ions into biomaterials for bone tissue engineering (BTE) due to their positive effects on bone formation and reduction of osteoclast activity. Strontium ranelate, particularly, has shown potential despite some limitations due to side effects. Incorporating strontium ions into biomaterials like calcium phosphate ceramics, bioactive glasses, and metal-based materials, has attracted attention for its beneficial outcomes in bone formation and osteoclast activity reduction, demonstrated through in vitro and in vivo studies. This approach is promising for enhancing bone repair and regeneration (G. Borciani, G. Ciapetti, C. Vitale-Brovarone, & N. Baldini, 2022).

Isotope Analysis in Biological Sciences

Strontium's chemical similarity to calcium allows for its absorption by living organisms, facilitating its use in various biological applications. Isotope analysis of strontium, including both radioactive and stable isotopes, has been employed in medical applications, dietary studies of ancient populations, food authentication, and forensic sciences. This highlights the versatility of strontium isotopes as analytical tools in biological research, offering insights into the dietary habits and migration patterns of ancient populations and providing a means for food authentication and forensic investigations (I. Coelho, I. Castanheira, J. Bordado, O. Donard, & J. A. Silva, 2017).

Mechanism of Action

Target of Action

Ranelic acid strontium salt hydrate, also known as strontium ranelate, primarily targets the cells involved in bone turnover, namely osteoblasts and osteoclasts . Osteoblasts are responsible for bone formation, while osteoclasts are involved in bone resorption .

Mode of Action

Strontium ranelate has a unique mode of action. It increases the replication of preosteoblastic cells and enhances the synthesis of collagen and noncollagenic proteins by osteoblasts . Simultaneously, it decreases the differentiation of pre-osteoclasts and reduces the bone-resorbing activity of mature osteoclasts . This dual action results in an increase in bone mass .

Biochemical Pathways

Strontium ranelate influences several biochemical pathways. It activates the protein kinase C and p38 mitogen-activated protein kinase pathways, leading to increased expression of the immediate early genes, c-fos and egr-1, which are involved in osteoblast replication . It also triggers the canonical Wnt pathway, promoting the differentiation of osteoblasts and inhibiting apoptotic processes .

Pharmacokinetics

The pharmacokinetic properties of strontium ranelate are crucial for its bioavailability. It is administered orally as a suspension . The absolute bioavailability of strontium is about 25% (within a range of 19-27%) after an oral dose of 2 g strontium ranelate .

Result of Action

The result of strontium ranelate’s action is a rebalanced bone turnover in favor of bone formation . It improves bone mineral density at numerous sites and both increases markers of bone formation and decreases markers of bone resorption . This leads to an increase in bone mass and a reduction in the risk of fractures .

Action Environment

The action of strontium ranelate is influenced by various environmental factors. For instance, the presence of calcium or sodium salts can affect its ability to stimulate the synthesis of collagen and noncollagenic proteins by osteoblasts

Safety and Hazards

When handling Ranelic acid strontium salt hydrate, it is recommended to wear suitable protective equipment, prevent dispersion of dust, and wash hands and face thoroughly after handling . Avoid contact with skin, eyes, and clothing. Use protective equipment to minimize exposure. Avoid prolonged or repeated exposure .

Future Directions

While there is currently limited information on the future directions of Ranelic acid strontium salt hydrate, research into inorganic salt hydrates that undergo reversible solid–gas thermochemical reactions can be used for thermal energy storage in buildings . This could potentially open up new applications for this compound in the future.

Biochemical Analysis

Biochemical Properties

Ranelic acid strontium salt hydrate plays a significant role in biochemical reactions related to bone metabolism. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the calcium-sensing receptor (CaR), which is crucial for maintaining calcium homeostasis. The compound also influences the activity of osteoblasts and osteoclasts, the cells responsible for bone formation and resorption, respectively . By modulating these interactions, this compound promotes bone formation and inhibits bone resorption, leading to an overall increase in bone mass.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In osteoblasts, it enhances replication, differentiation, and collagen synthesis, which are essential for bone formation . In osteoclasts, it inhibits differentiation and reduces bone-resorbing activity . Additionally, the compound affects cell signaling pathways, such as the RANK/RANKL/OPG pathway, which is critical for bone remodeling. It also influences gene expression related to bone metabolism, thereby promoting a balance between bone formation and resorption .

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. It binds to the calcium-sensing receptor (CaR) on osteoblasts, stimulating their activity and promoting bone formation . Simultaneously, it inhibits the receptor activator of nuclear factor-kappa B ligand (RANKL) on osteoclasts, reducing their bone-resorbing activity . This dual action mechanism helps in maintaining bone density and strength. Additionally, this compound modulates gene expression by influencing transcription factors and signaling pathways involved in bone metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and maintains its efficacy over extended periods . Long-term studies have shown that it continues to promote bone formation and inhibit bone resorption, leading to sustained improvements in bone density . Its effects may diminish if the compound degrades or if there are changes in its formulation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively increases bone mass and improves bone strength without significant adverse effects . At higher doses, it may cause toxicity and adverse effects such as gastrointestinal disturbances and renal impairment . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways related to bone metabolism. It interacts with enzymes such as alkaline phosphatase, which plays a role in bone mineralization . The compound also affects metabolic flux by modulating the levels of various metabolites involved in bone formation and resorption . These interactions help in maintaining a balance between bone formation and resorption, promoting overall bone health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is absorbed in the gut and transported to the bone tissue, where it accumulates and exerts its effects . It is distributed throughout the body, with a high affinity for bone tissue, which ensures its targeted action on bone metabolism .

Subcellular Localization

This compound is localized primarily in the bone tissue, where it interacts with osteoblasts and osteoclasts . Within these cells, it is directed to specific compartments such as the endoplasmic reticulum and mitochondria, where it influences cellular functions related to bone metabolism . The compound’s subcellular localization is crucial for its activity and effectiveness in promoting bone health.

Properties

IUPAC Name

distrontium;5-[bis(carboxylatomethyl)amino]-3-(carboxylatomethyl)-4-cyanothiophene-2-carboxylate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O8S.H2O.2Sr/c13-2-6-5(1-7(15)16)10(12(21)22)23-11(6)14(3-8(17)18)4-9(19)20;;;/h1,3-4H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22);1H2;;/q;;2*+2/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBBXBBUNMMNSU-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(SC(=C1C#N)N(CC(=O)[O-])CC(=O)[O-])C(=O)[O-])C(=O)[O-].O.[Sr+2].[Sr+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O9SSr2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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